molecular formula C7H10ClNO2S B2654747 Methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride CAS No. 171670-22-7

Methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride

Cat. No.: B2654747
CAS No.: 171670-22-7
M. Wt: 207.67
InChI Key: JUQDJGJWEGNMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of an aminomethyl group (-CH2-NH2) attached to the thiophene ring at the 5-position and a carboxylate ester group (-COOCH3) at the 2-position. The hydrochloride salt form enhances its solubility in water and other polar solvents.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thiophene-2-carboxylic acid or its derivatives.

  • Aminomethylation: The thiophene ring is aminomethylated using reagents such as formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.

  • Esterification: The carboxylic acid group is then esterified using methanol in the presence of a strong acid catalyst to form the methyl ester.

  • Conversion to Hydrochloride Salt: The final step involves treating the methyl ester with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the aminomethyl group or other functional groups present in the molecule.

  • Substitution: Substitution reactions can occur at different positions on the thiophene ring, leading to the formation of various substituted thiophenes.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones are common oxidation products.

  • Reduction Products: Amines and alcohols can be formed through reduction reactions.

  • Substitution Products: Substituted thiophenes with different functional groups can be synthesized.

Scientific Research Applications

Chemistry: Methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for pharmaceuticals and agrochemicals.

Biology: This compound can be used in biological studies to investigate the effects of thiophene derivatives on various biological systems. It may serve as a probe to study enzyme interactions and metabolic pathways.

Medicine: Thiophene derivatives are known for their pharmacological properties. This compound may be used in the development of new drugs, particularly those targeting diseases such as cancer and infectious diseases.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which Methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and other interactions with these targets, leading to biological activity. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Methyl 5-(aminomethyl)thiophene-2-carboxylate: This compound is similar but lacks the hydrochloride salt form.

  • Methyl 5-(methylthio)thiophene-2-carboxylate: This compound has a methylthio group instead of the aminomethyl group.

  • Methyl 5-(hydroxymethyl)thiophene-2-carboxylate: This compound has a hydroxymethyl group instead of the aminomethyl group.

Uniqueness: Methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride is unique due to the presence of the aminomethyl group, which imparts different chemical and biological properties compared to other thiophene derivatives

Properties

IUPAC Name

methyl 5-(aminomethyl)thiophene-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h2-3H,4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQDJGJWEGNMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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